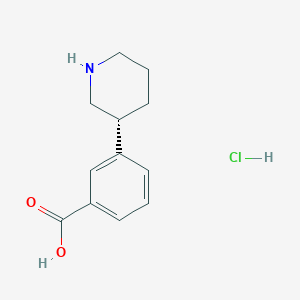

(R)-3-(piperidin-3-yl)benzoic acid HCl

Description

“(R)-3-(piperidin-3-yl)benzoic acid HCl” is a chiral small molecule characterized by a benzoic acid moiety linked to a piperidine ring at the 3-position. The stereochemistry at the piperidine ring’s chiral center (R-configuration) is critical for its biological activity and receptor binding specificity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

3-[(3R)-piperidin-3-yl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H/t11-;/m0./s1 |

InChI Key |

SCXUCFMEOAIYIF-MERQFXBCSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC(=CC=C2)C(=O)O.Cl |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-3-(piperidin-3-yl)benzoic acid HCl” with structurally or functionally related compounds, focusing on stereochemistry, substituent effects, and pharmacological relevance.

Key Observations:

Stereochemical Impact : The R-configuration in “(R)-3-(piperidin-3-yl)benzoic acid HCl” confers higher target affinity compared to its S-isomer counterpart (e.g., highlights an 80:20 enantiomeric ratio favoring the R-form in similar scaffolds) .

Substituent Effects :

- Benzoic acid moiety : Enhances water solubility and enables hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).

- Bulky aromatic groups (e.g., in N-(3-carboxy...ethyl ester ): Increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Salt Forms : HCl salts (as in the target compound) generally exhibit better solubility than HBr or free bases, critical for oral bioavailability.

Pharmacological Divergence:

- Kinase Inhibition : The benzoic acid-piperidine scaffold is associated with ATP-competitive kinase inhibition, whereas imidazo-pyrrolo-pyrazine derivatives () target DNA repair pathways .

- Prodrug Strategies : Ethyl ester derivatives (e.g., N-(3-carboxy...ethyl ester ) are designed for passive diffusion, whereas the target compound’s free carboxylic acid may require active transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.